molecular formula C20H14F3NO5 B2854468 2-((3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile CAS No. 848208-31-1

2-((3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2854468
CAS No.: 848208-31-1
M. Wt: 405.329
InChI Key: FLVLYPJAXPQKDA-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a synthetic chromene derivative characterized by a trifluoromethyl group at position 2, a 3,4-dimethoxyphenyl substituent at position 3, and an acetonitrile-linked oxygen moiety at position 7 of the chromene core. The trifluoromethyl group enhances metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO5/c1-26-14-6-3-11(9-16(14)27-2)17-18(25)13-5-4-12(28-8-7-24)10-15(13)29-19(17)20(21,22)23/h3-6,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVLYPJAXPQKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents (Position 3) Chromene Core (Position 2) Oxygen-Linked Group (Position 7) Key Properties/Activities
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile (Target) 3,4-Dimethoxyphenyl Trifluoromethyl Acetonitrile Hypothesized anticancer activity
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate 4-Fluorophenyl Trifluoromethyl Methyl ester Anticancer activity (IC₅₀: 8.2 μM)
2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile 4-Chlorophenyl Methyl Acetonitrile Safety data available (handling precautions)
2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile 2-Methoxyphenyl Trifluoromethyl Acetonitrile Commercial availability (HANGZHOU JHECHEM)
Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3,4-Dimethoxyphenyl Trifluoromethyl Ethyl ester Intermediate in drug synthesis
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate 2-Naphthyloxy Trifluoromethyl 3-Chlorobenzoate ester HpSDH inhibition (IC₅₀: 3.9 μM)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Anticancer Activity : The 4-fluorophenyl analogue (methyl ester) demonstrated potent anticancer activity (IC₅₀: 8.2 μM) in vitro, attributed to the electron-withdrawing fluorine enhancing target binding . The target compound’s 3,4-dimethoxyphenyl group may improve solubility but requires empirical validation.
  • Enzyme Inhibition : The 2-naphthyloxy analogue (3-chlorobenzoate ester) showed strong Helicobacter pylori succinate dehydrogenase (HpSDH) inhibition (IC₅₀: 3.9 μM), suggesting that bulkier aromatic groups enhance enzyme interaction .

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